4-{6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine
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Overview
Description
4-{6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a combination of pyrimidine, piperazine, pyridazine, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step procedures. One of the key intermediates in the synthesis is 4-Chloro-6-ethyl-5-fluoropyrimidine, which can be synthesized from 4-Ethyl-5-fluoro-6-hydroxypyrimidine . The reaction conditions often involve the use of formamide and other reagents under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.
Scientific Research Applications
4-{6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 4-{6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine apart from similar compounds is its unique combination of functional groups, which may confer specific biological activities or chemical properties not found in other compounds.
Properties
IUPAC Name |
4-[6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN7O/c1-2-14-17(19)18(21-13-20-14)26-7-5-24(6-8-26)15-3-4-16(23-22-15)25-9-11-27-12-10-25/h3-4,13H,2,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOACIHMCKIDCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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